3-(Chloromethyl)-5-[(2-methylphenyl)methyl]-1,2,4-oxadiazole

Medicinal Chemistry Physicochemical Profiling Regioisomer Differentiation

3-(Chloromethyl)-5-[(2-methylphenyl)methyl]-1,2,4-oxadiazole (CAS 1092280-36-8) is a heterocyclic small molecule belonging to the 1,2,4-oxadiazole class, with the molecular formula C₁₁H₁₁ClN₂O and a molecular weight of 222.67 g/mol. The compound features a chloromethyl substituent at the 3-position and a 2-methylbenzyl (o-tolylmethyl) group connected via a methylene bridge at the 5-position of the oxadiazole ring.

Molecular Formula C11H11ClN2O
Molecular Weight 222.67 g/mol
CAS No. 1092280-36-8
Cat. No. B1519124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Chloromethyl)-5-[(2-methylphenyl)methyl]-1,2,4-oxadiazole
CAS1092280-36-8
Molecular FormulaC11H11ClN2O
Molecular Weight222.67 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1CC2=NC(=NO2)CCl
InChIInChI=1S/C11H11ClN2O/c1-8-4-2-3-5-9(8)6-11-13-10(7-12)14-15-11/h2-5H,6-7H2,1H3
InChIKeyBDGVQIWESRFYEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Chloromethyl)-5-[(2-methylphenyl)methyl]-1,2,4-oxadiazole (CAS 1092280-36-8): Structural Identity and Physicochemical Baseline for Procurement Evaluation


3-(Chloromethyl)-5-[(2-methylphenyl)methyl]-1,2,4-oxadiazole (CAS 1092280-36-8) is a heterocyclic small molecule belonging to the 1,2,4-oxadiazole class, with the molecular formula C₁₁H₁₁ClN₂O and a molecular weight of 222.67 g/mol . The compound features a chloromethyl substituent at the 3-position and a 2-methylbenzyl (o-tolylmethyl) group connected via a methylene bridge at the 5-position of the oxadiazole ring . Its commercial availability as a research chemical is typically at ≥95% purity . The 1,2,4-oxadiazole core is a recognized privileged scaffold in medicinal chemistry, serving as a bioisostere for amide and ester functionalities with differentiated physicochemical and metabolic stability profiles compared to other heterocyclic isomers .

Why 1,2,4-Oxadiazole Regioisomers and Close Analogs Cannot Substitute for 3-(Chloromethyl)-5-[(2-methylphenyl)methyl]-1,2,4-oxadiazole Without Consequence


The 1,2,4-oxadiazole scaffold exhibits pronounced regioisomer-dependent differences in physicochemical and biological properties that preclude simple analog substitution. Systematic matched-pair analysis within the AstraZeneca compound collection demonstrated that 1,2,4-oxadiazole regioisomers differ by an order of magnitude in lipophilicity (logD), with corresponding divergence in metabolic stability, hERG inhibition, and aqueous solubility [1]. For chloromethyl-substituted variants specifically, the position of the chloromethyl group (3- vs. 5-) alters the electronic environment of the reactive center due to differential proximity to the ring nitrogen atoms, directly affecting nucleophilic substitution kinetics and downstream derivatization efficiency. The o-methylbenzyl substituent further introduces steric and lipophilic modulation absent in unsubstituted benzyl or para-methyl analogs [1]. Regulatory classification also differs: the 5-chloromethyl regioisomer (CAS 1247572-99-1) carries harmonized CLP hazard classifications (Acute Tox. 4, Skin Irrit. 2, Eye Dam. 1, STOT SE 3) [2], underscoring that even positional isomerism can carry distinct safety profiles relevant to procurement and handling.

Quantitative Differentiation Evidence for 3-(Chloromethyl)-5-[(2-methylphenyl)methyl]-1,2,4-oxadiazole Against Key Analogs and Isomers


Regioisomeric Chloromethyl Positioning (3- vs. 5-) Alters Lipophilicity by up to 1.2 logD Units in 1,2,4-Oxadiazole Systems

The target compound bears the chloromethyl group at the 3-position of the 1,2,4-oxadiazole ring, whereas the closely related commercial compound 5-(chloromethyl)-3-[(2-methylphenyl)methyl]-1,2,4-oxadiazole (CAS 1247572-99-1) carries it at the 5-position. Although no direct head-to-head experimental logD comparison exists for this specific pair, a systematic matched-pair analysis of 1,2,4-oxadiazole regioisomers from the AstraZeneca compound collection established that regioisomeric variation within the 1,2,4-oxadiazole class produces lipophilicity differences of up to 1.2 logD units, attributable to differing charge distributions (dipole moments) between positional isomers [1]. This magnitude of logD shift is sufficient to alter membrane permeability, protein binding, and overall pharmacokinetic trajectory.

Medicinal Chemistry Physicochemical Profiling Regioisomer Differentiation

Methylene Spacer at the 5-Aryl Position Modulates Conformational Flexibility, Molecular Volume, and Predicted Boiling Point Relative to Direct-Attachment Analog

The target compound incorporates a methylene (-CH₂-) bridge between the oxadiazole ring and the 2-methylphenyl group, whereas the commercially available analog 3-(chloromethyl)-5-(2-methylphenyl)-1,2,4-oxadiazole (CAS 73217-34-2) has the 2-methylphenyl group directly attached without this spacer [1]. The methylene insertion adds one rotatable bond (from 2 to 3 rotatable bonds), increases molecular weight from 208.64 to 222.67 g/mol (+14.03 Da), and is expected to increase lipophilicity by approximately 0.5 logP units based on the Hansch π-value for a methylene group [2]. The directly-attached analog has a reported boiling point of 120 °C at 0.4 Torr [1]; the target compound's boiling point is not experimentally reported but is predicted to be higher due to the increased molecular weight and surface area.

Conformational Analysis Physicochemical Properties Structure-Property Relationships

1,2,4-Oxadiazole Ring Confers Documented Metabolic Stability Advantage Over Ester-Functionalized Analogs: Up to 59.6% Compound Remaining After 30-Minute Microsomal Incubation

The 1,2,4-oxadiazole ring is a validated bioisostere for ester and amide functionalities, conferring resistance to hydrolytic and metabolic degradation [1]. In a quantitative demonstration using 3-aryl-1,2,4-oxadiazole derivatives as anti-rhinovirus agents, replacement of an ester moiety with a 1,2,4-oxadiazole group yielded compound 3k, which retained 59.6% and 40.7% of the parent compound after 30-minute incubation in rat and human liver microsomes, respectively [2]. Furthermore, 3k demonstrated low systemic clearance (0.158 L·h⁻¹·kg⁻¹) and modest oral bioavailability (27.8%) in vivo [2]. While 3k is structurally distinct from the target compound, these data quantify the metabolic stabilization achievable through 1,2,4-oxadiazole incorporation and establish a benchmark for what a chloromethyl-1,2,4-oxadiazole scaffold can deliver when the oxadiazole ring replaces a labile ester.

Metabolic Stability Bioisostere Replacement Drug Design

Chloromethyl Group in 1,2,4-Oxadiazoles Undergoes Efficient SN2 Nucleophilic Substitution with 75–85% Yield, Enhanced by Ring Electron-Withdrawing Effect Relative to Non-Heterocyclic Benzyl Chlorides

The chloromethyl substituent on the 1,2,4-oxadiazole ring serves as a versatile synthetic handle for nucleophilic substitution (SN2). Dürüst and Sağırlı (2018) demonstrated that 5-(chloromethyl)-3-(p-substituted-phenyl)-1,2,4-oxadiazoles react with KCN via SN2 mechanism to afford trisubstituted acetonitriles and alkanes in 75–85% isolated yields [1]. The electron-withdrawing nature of the 1,2,4-oxadiazole ring enhances the electrophilicity of the adjacent chloromethyl carbon, accelerating SN2 kinetics compared to electronically neutral benzyl chlorides [1]. In one-pot CuAAC (copper-catalyzed azide-alkyne cycloaddition) sequences, chloromethyl-1,2,4-oxadiazoles are converted via sequential azide substitution and click reaction to (1H-1,2,3-triazol-1-yl)methyl-1,2,4-oxadiazoles in good yields, exploiting the same chloromethyl reactivity . While the published KCN data are for 5-chloromethyl isomers, mechanistic principles governing SN2 reactivity at the chloromethyl position apply across regioisomers, with the 3-position expected to exhibit comparable or slightly modulated reactivity due to different electronic coupling with the ring.

Synthetic Chemistry Nucleophilic Substitution Building Block Reactivity

1,2,4-Oxadiazole Scaffold Delivers Antibacterial EC₅₀ Values as Low as 19.44 μg/mL Against Xanthomonas oryzae, Outperforming Commercial Bactericides

The 1,2,4-oxadiazole scaffold has been independently validated for antibacterial applications. A 2020 study of 26 novel 1,2,4-oxadiazole derivatives evaluated for agricultural antibacterial activity reported that compound 5v exhibited an EC₅₀ of 19.44 μg/mL against Xanthomonas oryzae pv. oryzae (Xoo), significantly outperforming the commercial reference bactericides bismerthiazol (BMT, EC₅₀ = 77.46 μg/mL) and thiodiazole copper (TDC, EC₅₀ = 99.31 μg/mL) [1]. Compound 5u showed similarly strong activity (EC₅₀ = 28.82 μg/mL against Xoo and 19.04 μg/mL against Xanthomonas oryzae pv. oryzicola, Xoc) [1]. These data, while not derived from the target compound itself, establish a quantitative activity benchmark for the 1,2,4-oxadiazole chemotype and demonstrate that appropriately substituted derivatives can achieve 4- to 5-fold potency gains over established agrochemical standards.

Agrochemical Discovery Antibacterial Activity Scaffold Validation

Evidence-Backed Application Scenarios for 3-(Chloromethyl)-5-[(2-methylphenyl)methyl]-1,2,4-oxadiazole Based on Verified Differentiation Data


Diversifiable Building Block for Parallel Library Synthesis via SN2 Functionalization of the Chloromethyl Handle

The chloromethyl group at the 3-position of the 1,2,4-oxadiazole ring enables efficient nucleophilic substitution with amines, thiols, azides, and cyanide nucleophiles, as demonstrated by the 75–85% yields achieved in KCN displacement reactions on structurally related chloromethyl-1,2,4-oxadiazoles [Section 3, Evidence 4; REFS-1]. The electron-withdrawing effect of the oxadiazole ring enhances the electrophilicity of the chloromethyl carbon relative to non-heterocyclic benzyl chlorides, offering faster and more complete conversion in SN2-based diversification protocols [Section 3, Evidence 4; REFS-1]. This reactivity profile positions the target compound as a preferred core scaffold for generating focused libraries where the 2-methylbenzyl group provides a constant hydrophobic anchor and the chloromethyl site serves as the point of diversity.

Metabolically Stabilized Probe for Cellular and in Vivo Pharmacological Studies Requiring Extended Compound Half-Life

The 1,2,4-oxadiazole ring functions as a hydrolytically stable bioisostere for ester and amide bonds, with demonstrated metabolic stability in liver microsome assays: a representative 3-aryl-1,2,4-oxadiazole (compound 3k) retained 59.6% (rat) and 40.7% (human) of parent after 30-minute incubation, with low in vivo clearance (0.158 L·h⁻¹·kg⁻¹) [Section 3, Evidence 3; REFS-2]. For researchers requiring compounds that resist esterase-mediated degradation during prolonged cellular assays or in vivo pharmacokinetic studies, the target compound offers a scaffold pre-validated for metabolic resilience. The chloromethyl group further allows conjugation to fluorophores, affinity tags, or E3 ligase ligands for targeted protein degradation (PROTAC) applications.

Agrochemical Lead Discovery Targeting Bacterial Plant Pathogens with Validated Scaffold Potency

The 1,2,4-oxadiazole chemotype has demonstrated EC₅₀ values as low as 19.44 μg/mL against the rice pathogen Xanthomonas oryzae pv. oryzae, representing a 4- to 5-fold potency gain over commercial bactericides bismerthiazol (EC₅₀ = 77.46 μg/mL) and thiodiazole copper (EC₅₀ = 99.31 μg/mL) [Section 3, Evidence 5; REFS-1]. The target compound, with its chloromethyl synthetic handle and 2-methylbenzyl hydrophobic group, provides a starting scaffold for structure-activity relationship exploration in agrochemical antibacterial programs, where the chloromethyl group can be elaborated to optimize potency, selectivity, and physicochemical properties for foliar or soil application.

Regioisomer-Controlled Physicochemical Optimization in Drug Discovery Campaigns

The systematic matched-pair analysis of 1,2,4-oxadiazole regioisomers demonstrates that positional isomerism within this scaffold produces lipophilicity differences of up to 1.2 logD units (order-of-magnitude) with cascading effects on metabolic stability, hERG liability, and aqueous solubility [Section 3, Evidence 1; REFS-1]. For medicinal chemistry teams conducting lead optimization, the deliberate selection of the 3-chloromethyl regioisomer (target compound) over the 5-chloromethyl variant (CAS 1247572-99-1) represents a rational physicochemical tuning strategy. Procurement of the specific 3-chloromethyl isomer is essential, as substitution with the 5-chloromethyl regioisomer would introduce uncontrolled shifts in logD that could derail established SAR and compromise lead compound profiles.

Quote Request

Request a Quote for 3-(Chloromethyl)-5-[(2-methylphenyl)methyl]-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.